6-phosphonohexanoic Acid

Catalog No.
S638993
CAS No.
5662-75-9
M.F
C6H13O5P
M. Wt
196.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-phosphonohexanoic Acid

CAS Number

5662-75-9

Product Name

6-phosphonohexanoic Acid

IUPAC Name

6-phosphonohexanoic acid

Molecular Formula

C6H13O5P

Molecular Weight

196.14 g/mol

InChI

InChI=1S/C6H13O5P/c7-6(8)4-2-1-3-5-12(9,10)11/h1-5H2,(H,7,8)(H2,9,10,11)

InChI Key

SYFTUNQVCGSBOV-UHFFFAOYSA-N

SMILES

C(CCC(=O)O)CCP(=O)(O)O

Synonyms

6-phosphonohexanoic acid

Canonical SMILES

C(CCC(=O)O)CCP(=O)(O)O

Bone Regeneration:

Studies suggest that 6-PHA can stimulate bone formation. In vitro experiments have shown that 6-PHA promotes the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation []. Additionally, research on animals with bone defects indicates that 6-PHA may enhance bone regeneration [].

Treatment of Metabolic Disorders:

6-PHA has been explored for its potential role in managing metabolic disorders like diabetes and obesity. Studies suggest that 6-PHA might improve insulin sensitivity and glucose metabolism [, ]. However, further research is needed to understand the underlying mechanisms and translate these findings into effective clinical applications.

Material Science Applications:

-PHA possesses unique properties that make it interesting for material science research. It can be used as a building block for the development of biocompatible materials for various applications, including drug delivery systems and tissue engineering scaffolds.

Other Areas of Investigation:

-PHA is also being investigated for its potential applications in other areas, including:

  • Antimicrobial activity: Studies suggest that 6-PHA might exhibit some antimicrobial properties.
  • Cancer research: Preliminary research suggests that 6-PHA might have anti-cancer effects. However, more studies are needed to understand its potential and mechanisms of action.

6-Phosphonohexanoic acid is an alkylphosphonic acid characterized by the molecular formula C₆H₁₃O₅P and a molecular weight of 196.14 g/mol. It is a white solid that is soluble in both water and organic solvents, exhibiting strong acidic properties. The compound contains a phosphonic acid group and a carboxylic acid group, which contribute to its reactivity and ability to form self-assembled monolayers (SAMs) on various surfaces .

PHA's primary mechanism of action in scientific research lies in its ability to form self-assembled monolayers (SAMs) on various surfaces []. These SAMs can modify the surface properties, such as wettability, adhesion, and charge []. The specific mechanism of action depends on the intended application. For example, in biosensor design, PHA SAMs can be used to immobilize biomolecules on a surface, facilitating their detection [].

Typical of phosphonic acids:

  • Deprotonation: In aqueous solutions, it exists predominantly in its ionic form, where the acidic protons are released, making it a strong acid.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which can be useful in various synthetic applications.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols, forming amides or esters, respectively.

These reactions make 6-phosphonohexanoic acid versatile for further chemical modifications and applications in materials science and biochemistry.

6-Phosphonohexanoic acid has been studied for its biological activities, particularly in relation to its potential as a biochemical probe. Its structure allows it to interact with biological molecules, influencing cellular processes. Research indicates that it may have implications in proteomics and cellular signaling pathways due to its ability to form stable interactions with proteins .

The synthesis of 6-phosphonohexanoic acid can be achieved through several methods:

  • Phosphonylation of Hexanoic Acid: This method involves the reaction of hexanoic acid with phosphorus-containing reagents, such as phosphorus trichloride or phosphoric acid derivatives.
  • Direct Phosphorylation: Hexanoic acid can be phosphorylated using phosphorus oxychloride under controlled conditions to yield 6-phosphonohexanoic acid.
  • Chemical Modification: Starting from simpler phosphonic acids, further chemical modifications can lead to the formation of 6-phosphonohexanoic acid.

Each method varies in efficiency and yield, making it important to select the appropriate synthesis pathway based on the desired application.

6-Phosphonohexanoic acid has several notable applications:

  • Self-Assembled Monolayers: It is widely used in creating self-assembled monolayers on surfaces for applications in nanotechnology and materials science.
  • Biochemical Research: Its ability to interact with proteins makes it valuable in proteomics and other biochemical studies.
  • Surface Modification: The compound is employed for modifying surfaces in various industrial applications, enhancing properties such as adhesion and hydrophilicity.

Interaction studies involving 6-phosphonohexanoic acid focus on its binding affinity with various biomolecules. These studies often utilize techniques such as:

  • Surface Plasmon Resonance: To measure real-time interactions between 6-phosphonohexanoic acid and proteins.
  • Nuclear Magnetic Resonance Spectroscopy: To elucidate structural interactions at the molecular level.
  • Mass Spectrometry: For characterizing binding events and understanding the dynamics of interactions.

These studies contribute significantly to understanding how 6-phosphonohexanoic acid functions within biological systems.

Several compounds share structural similarities with 6-phosphonohexanoic acid, including:

Compound NameMolecular FormulaKey Features
L-(+)-2-Amino-6-phosphonohexanoic AcidC₆H₁₄NO₅PContains an amino group; involved in neurotransmission studies .
Phosphoric AcidH₃PO₄A stronger acid; used widely in fertilizers and food processing.
Hexanoic AcidC₆H₁₂OA fatty acid; used in the production of esters for flavorings.

Uniqueness of 6-Phosphonohexanoic Acid

What distinguishes 6-phosphonohexanoic acid from these compounds is its unique combination of both phosphonic and carboxylic functional groups, which allows it to serve as a versatile agent in biochemical applications while also forming stable self-assembled monolayers. Its dual functionality enhances its utility in both synthetic chemistry and biological research, making it a compound of significant interest across multiple fields.

Molecular Configuration and Formula (C6H13O5P)

6-Phosphonohexanoic acid represents a bifunctional organophosphorus compound characterized by the molecular formula C6H13O5P [1] [2]. The compound exhibits a linear aliphatic chain structure consisting of six carbon atoms, with a phosphonic acid group (-PO3H2) at one terminus and a carboxylic acid group (-COOH) at the opposite end [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is 6-phosphonohexanoic acid, though it is also known by the alternative nomenclature (5-Carboxypentyl)phosphonic acid [4].

The molecular weight of 6-phosphonohexanoic acid is precisely 196.14 g/mol, and it is registered under Chemical Abstracts Service number 5662-75-9 [1] [2]. The structural representation using Simplified Molecular Input Line Entry System notation is C(CCC(=O)O)CCP(=O)(O)O, which clearly delineates the spatial arrangement of functional groups within the molecule [1] [2]. The International Chemical Identifier Key for this compound is SYFTUNQVCGSBOV-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification [1] [3].

The compound belongs to the class of alkylphosphonic acids and demonstrates the ability to form self-assembled monolayers on various surfaces due to its amphiphilic nature [5] [4]. The hexamethylene chain connecting the two acidic functional groups provides sufficient flexibility for conformational changes while maintaining structural integrity [4].

PropertyValueSource Citation
Molecular FormulaC₆H₁₃O₅P [1] [2]
Molecular Weight (g/mol)196.14 [1] [2]
CAS Number5662-75-9 [1] [2]
IUPAC Name6-phosphonohexanoic acid [1] [3]
Chemical Name (Alternative)(5-Carboxypentyl)phosphonic acid [4]
InChI KeySYFTUNQVCGSBOV-UHFFFAOYSA-N [1] [3]
SMILESC(CCC(=O)O)CCP(=O)(O)O [1] [2]

Physical Properties

Melting Point (98-104°C) and Boiling Point (447.3°C) Parameters

The thermal properties of 6-phosphonohexanoic acid demonstrate characteristic behavior consistent with compounds containing multiple hydrogen bonding sites [2] [4] [6]. The melting point range of 98-104°C indicates relatively strong intermolecular interactions, primarily attributed to hydrogen bonding between the phosphonic acid and carboxylic acid functional groups [2] [4]. This temperature range suggests the presence of polymorphic forms or the influence of crystallization conditions on the solid-state structure [6].

The boiling point of 6-phosphonohexanoic acid has been determined to be 447.3 ± 47.0°C at standard atmospheric pressure (760 mmHg) [7] [6]. This exceptionally high boiling point reflects the extensive hydrogen bonding network formation between molecules in the liquid state [7]. The significant temperature required for vaporization indicates that the compound exists as associated dimers or higher-order aggregates in the liquid phase [6].

The density of the compound is reported as 1.4 ± 0.1 g/cm³, which is consistent with the presence of dense packing arrangements facilitated by intermolecular hydrogen bonding [6]. The flash point occurs at 224.3 ± 29.3°C, indicating moderate thermal stability under standard atmospheric conditions [6]. Vapor pressure measurements at 25°C show values of 0.0 ± 2.3 mmHg, confirming the low volatility of this compound at ambient temperatures [7].

PropertyValueSource Citation
Melting Point (°C)98-104 [2] [4] [6]
Boiling Point (°C)447.3 ± 47.0 [7] [6]
Density (g/cm³)1.4 ± 0.1 [6]
Flash Point (°C)224.3 ± 29.3 [6]
Vapor Pressure (mmHg at 25°C)0.0 ± 2.3 [7]
Physical State at Room TemperatureWhite solid [8] [9]

Solubility Characteristics in Various Media

The solubility profile of 6-phosphonohexanoic acid is dominated by its dual acidic functional groups, which confer significant hydrophilic character to the molecule [7] [8] [9]. The compound demonstrates excellent water solubility, attributed to the strong hydrogen bonding capacity of both the phosphonic acid and carboxylic acid moieties [7] [8]. The calculated logarithm of the partition coefficient (LogP) value of -1.47 confirms the hydrophilic nature of this compound, indicating preferential partitioning into aqueous phases over lipophilic environments [7].

In aqueous solutions, the solubility is enhanced by the presence of polar functional groups that facilitate extensive hydration through hydrogen bonding interactions with water molecules [10]. The phosphonic acid group, in particular, demonstrates exceptional affinity for water due to its ability to accept and donate hydrogen bonds simultaneously [10]. The carboxylic acid functionality further contributes to the overall solubility by participating in acid-base equilibria that generate ionic species in solution [8] [9].

The compound also exhibits solubility in various organic solvents, particularly those with hydrogen bonding capabilities [8] [9]. This behavior is consistent with the general solubility principles for compounds containing multiple polar functional groups [8]. The solubility in organic media enables its use in diverse chemical synthesis applications and surface modification procedures [9].

Solvent/MediumSolubilityNotesSource Citation
WaterSolubleGood water solubility due to phosphonic and carboxylic acid groups [7] [8] [9]
Organic SolventsSolubleSoluble in various organic solvents [8] [9]
Aqueous Solutions (general)Good solubility due to polar groupsFacilitated by amino and phosphono functional groups [10]
Polar SolventsGood solubilityLogP value of -1.47 indicates hydrophilic nature [7]

Crystalline Structure Analysis

The crystalline structure of 6-phosphonohexanoic acid reflects the dominant influence of hydrogen bonding interactions between adjacent molecules [11] [12]. While specific single-crystal X-ray diffraction data for this compound are limited in the available literature, the structural characteristics can be inferred from analogous phosphonic acid compounds and the observed physical properties [11] [12].

The solid-state structure likely involves the formation of hydrogen-bonded networks where both the phosphonic acid and carboxylic acid groups participate in intermolecular associations [12]. These hydrogen bonding patterns typically result in the formation of dimeric or chain-like arrangements in the crystal lattice [11]. The melting point range of 98-104°C suggests the presence of moderately strong intermolecular interactions that are characteristic of hydrogen-bonded organic crystals [12].

Crystal morphology studies using computational approaches such as the Bravais-Friedel, Donnay-Harker model could provide insights into the predicted crystal habit and growth patterns [12]. The observed white solid appearance at room temperature indicates the absence of extended conjugation or chromophoric systems within the crystal structure [8] [9].

Chemical Properties

Phosphonic and Carboxylic Functional Group Dynamics

The chemical behavior of 6-phosphonohexanoic acid is fundamentally governed by the presence of two distinct acidic functional groups that exhibit different chemical reactivities and coordination capabilities [8] [9] [13]. The phosphonic acid group (-PO3H2) demonstrates significantly stronger acidity compared to the carboxylic acid group (-COOH), resulting in sequential protonation behavior under varying pH conditions [13].

The phosphonic acid functionality exhibits characteristic tautomeric equilibria, where the P-OH bonds can undergo rapid exchange processes [13]. This dynamic behavior influences the compound's reactivity toward electrophilic and nucleophilic species [13]. The electron-withdrawing nature of the phosphorus center enhances the acidity of the adjacent hydroxyl groups, making them more susceptible to deprotonation compared to conventional carboxylic acids [14] [13].

The carboxylic acid group contributes to the overall acid-base behavior of the molecule while providing additional sites for hydrogen bonding and metal coordination [8] [9]. The spatial separation between the two functional groups by the hexamethylene chain allows for independent chemical behavior while enabling the formation of chelate complexes with appropriate metal ions [15].

The compound exists in ionic form in aqueous solution and demonstrates the capability to form stable complexes through multiple coordination modes [8] [9]. This bifunctional nature makes it an effective ligand for various metal ions and enhances its utility in surface modification applications [15].

Acid-Base Equilibria and pKa Values

The acid-base equilibria of 6-phosphonohexanoic acid involve multiple ionization steps corresponding to the sequential deprotonation of the phosphonic acid and carboxylic acid functional groups [16] [14] [13]. Based on comparative studies with analogous phosphonic acid compounds, the first dissociation constant (pKa1) for the phosphonic acid group is estimated to be in the range of 1.5-2.5 [16] [14] [13].

The second dissociation of the phosphonic acid group occurs at a significantly higher pH, with pKa2 values typically ranging from 6.5-7.5 [16] [14] [13]. This large difference between the first and second ionization constants reflects the increased difficulty of removing the second proton from the phosphonic acid group due to electrostatic repulsion [14] [13].

The carboxylic acid group exhibits pKa values in the range of 4.0-5.0, which is characteristic of aliphatic carboxylic acids [16] [14]. The presence of the electron-withdrawing phosphonic acid group at the opposite end of the molecule may slightly influence the acidity of the carboxylic acid through inductive effects, though this influence is likely minimal due to the distance between the functional groups [14].

The compound functions as a polyprotic acid with the ability to form multiple ionic species in solution depending on the pH conditions [8] [9] [13]. This pH-dependent speciation behavior has significant implications for its coordination chemistry and surface binding properties [13].

Functional GroupApproximate pKaNotesSource Citation
Phosphonic Acid (First Dissociation)1.5-2.5First proton dissociation from phosphonic acid group [16] [14] [13]
Phosphonic Acid (Second Dissociation)6.5-7.5Second proton dissociation from phosphonic acid group [16] [14] [13]
Carboxylic Acid4.0-5.0Carboxylic acid proton dissociation [16] [14]
Overall CharacterDiprotic acid with strong chelating abilityCan form multiple ionic species in solution [8] [9] [13]

Coordination Chemistry with Metal Ions

6-Phosphonohexanoic acid demonstrates exceptional chelating ability due to its bifunctional nature, enabling the formation of stable coordination complexes with a wide range of metal ions [17] [15] [18]. The phosphonic acid group serves as the primary coordination site, exhibiting strong affinity for metal cations through its oxygen donor atoms [17] [15]. The phosphonate moiety can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging configurations [17].

The compound functions as an effective chelating agent, with the phosphonic acid and carboxylic acid groups capable of forming five-membered chelate rings with appropriate metal ions [15] [18]. This chelation behavior results in enhanced complex stability compared to monodentate ligands [17] [15]. The flexibility of the hexamethylene chain allows for conformational adjustments to optimize metal-ligand interactions [15].

Transition metal complexes of phosphonic acids typically exhibit high thermodynamic stability due to the strong coordinate bonds formed between the hard phosphonate oxygen atoms and metal centers [17] [15]. The coordination chemistry is particularly favorable with metal ions that prefer oxygen donor ligands, including alkaline earth metals, transition metals, and lanthanides [19] [17].

The formation of metal phosphonate complexes often results in the precipitation of insoluble coordination polymers or discrete molecular complexes, depending on the metal-to-ligand ratio and reaction conditions [17]. These coordination compounds have found applications in materials science, particularly in the development of metal-organic frameworks and surface-modified materials [15] [18].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 6-phosphonohexanoic acid through the analysis of ¹H, ¹³C, and ³¹P nuclear environments [20] [21] [22]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts corresponding to the methylene protons in the aliphatic chain, with the α-methylene groups adjacent to the functional groups showing distinct downfield shifts due to the deshielding effects of the electronegative phosphorus and carbonyl carbon atoms [20] [23].

The ³¹P nuclear magnetic resonance spectroscopy represents the most diagnostic technique for phosphonic acid characterization, with chemical shifts typically appearing in the range of 15-35 ppm relative to 85% phosphoric acid as the external standard [21] [22]. The phosphonic acid group in 6-phosphonohexanoic acid exhibits a characteristic singlet in the ³¹P spectrum, with the exact chemical shift dependent on the pH of the solution and the extent of protonation [20] [22].

pH-dependent ³¹P nuclear magnetic resonance studies reveal significant chemical shift changes upon deprotonation of the phosphonic acid group [20] [22]. The chemical shift moves upfield with increasing pH as the phosphonic acid group undergoes successive deprotonation steps [22]. These chemical shift variations enable the determination of acid dissociation constants and provide insights into the protonation state of the molecule under different conditions [20].

¹³C nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule, with distinct chemical shifts observed for the carbonyl carbon of the carboxylic acid group and the methylene carbons adjacent to the phosphonic acid functionality [20] [23]. The coupling between ³¹P and ¹³C nuclei results in characteristic splitting patterns that confirm the connectivity between the phosphorus atom and the carbon skeleton [20].

Infrared and Raman Spectroscopic Profiles

Infrared spectroscopy of 6-phosphonohexanoic acid reveals characteristic absorption bands that correspond to the vibrational modes of both functional groups [24] [25] [26]. The broad absorption band in the 2500-3300 cm⁻¹ region is attributed to the O-H stretching vibrations of both the phosphonic acid and carboxylic acid groups [25] [26]. The breadth of this absorption results from extensive hydrogen bonding interactions between molecules [25].

The C=O stretching vibration of the carboxylic acid group appears as a sharp, intense absorption band around 1700-1725 cm⁻¹ [25]. This frequency may shift slightly depending on the hydrogen bonding environment and the physical state of the sample [25]. The P=O stretching vibration typically occurs in the 1200-1300 cm⁻¹ region, though this band may overlap with other vibrational modes [27] [26].

The P-O stretching vibrations of the phosphonic acid group are observed in the 900-1200 cm⁻¹ range, with specific bands at approximately 925 cm⁻¹ (ν(POH)) and 970 cm⁻¹ (ν(PO₃²⁻)) that are sensitive to the protonation state of the phosphonic acid group [26]. These bands provide valuable information about the acid-base equilibria and can be used to monitor pH-dependent structural changes [26].

Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes that may be infrared-inactive [28] [29]. The Raman spectrum typically exhibits bands corresponding to C-C stretching vibrations in the aliphatic chain and symmetric stretching modes of the functional groups [29] [30]. The combination of infrared and Raman spectroscopy provides a comprehensive vibrational fingerprint for compound identification and structural analysis [28].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 6-phosphonohexanoic acid provides molecular weight confirmation and structural information through characteristic fragmentation patterns [31] [32]. Under electron ionization conditions, the molecular ion peak appears at m/z 196, corresponding to the molecular weight of the compound [1] [2]. The fragmentation behavior is influenced by the presence of the phosphonic acid group, which can undergo various cleavage reactions [31].

Common fragmentation pathways include the loss of water molecules from both functional groups, resulting in fragment ions at m/z 178 (M-18) and m/z 160 (M-36) [31]. The phosphonic acid group may undergo specific fragmentations involving the loss of HPO₃ (m/z 80) or H₃PO₄ (m/z 98), generating fragment ions at m/z 116 and m/z 98, respectively [31].

The carboxylic acid functionality typically fragments through the loss of carboxyl group (COOH, m/z 45) or carbon dioxide (CO₂, m/z 44), producing fragment ions that provide structural confirmation [32]. The aliphatic chain may undergo sequential methylene losses, generating a series of fragment ions separated by 14 mass units [31].

Electrospray ionization mass spectrometry enables the analysis of protonated or deprotonated molecular ions, providing information about the ionization behavior under different pH conditions [32]. The negative ion mode typically yields the deprotonated molecular ion [M-H]⁻ at m/z 195, which may undergo further fragmentation to provide structural information [32].

X-Ray Diffraction Studies

X-ray diffraction analysis of 6-phosphonohexanoic acid provides detailed information about the solid-state structure and intermolecular packing arrangements [11] [12]. While specific single-crystal diffraction data for this compound are limited in the literature, powder X-ray diffraction patterns can provide information about the crystalline phases and phase purity [11] [12].

The diffraction pattern typically exhibits characteristic reflections that correspond to the unit cell parameters and space group symmetry of the crystal structure [12]. The presence of hydrogen bonding interactions between molecules results in specific intermolecular distances that are reflected in the diffraction pattern [11] [12].

Computational crystallography approaches, including the use of the Bravais-Friedel, Donnay-Harker model, can predict the crystal morphology and growth habits based on the molecular structure and intermolecular interactions [12]. These predictions can be compared with experimental observations to validate structural models [12].

Synthesis from 6-Bromohexanoic Acid

The synthesis of 6-phosphonohexanoic acid from 6-bromohexanoic acid represents a fundamental nucleophilic substitution approach that has been extensively utilized in organophosphorus chemistry . This methodology involves the substitution of the bromine atom with a phosphonic acid group through reaction with phosphite reagents under basic conditions .

The reaction mechanism proceeds through nucleophilic attack of the phosphite reagent on the carbon bearing the bromine substituent, resulting in displacement of bromide and formation of the carbon-phosphorus bond. Typical reaction conditions employ temperatures ranging from 20-80°C with yields consistently achieving 70-90% . The method demonstrates good selectivity for the desired substitution reaction while maintaining moderate reaction conditions that preserve sensitive functional groups.

6-Bromohexanoic acid preparation itself follows established protocols involving ring-opening reactions of epsilon-caprolactone with dry hydrogen bromide gas [3] [4]. The process utilizes organic solvents such as hexane or cyclohexane, with reaction temperatures controlled between 0°C and 100°C to achieve high-purity 6-bromohexanoic acid in yields exceeding 95% [4].

Dialkyl Phosphonate Dealkylation Pathways

The dealkylation of dialkyl phosphonates under acidic conditions constitutes one of the most frequently employed methods for phosphonic acid preparation [5] [6]. This approach utilizes concentrated hydrochloric acid under reflux conditions to cleave alkyl ester bonds, directly producing the free phosphonic acid [5].

The reaction mechanism involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of chloride ion on the alkyl carbon, resulting in alkyl chloride elimination and phosphonic acid formation. Typical reaction conditions require temperatures of 100-120°C with reaction times ranging from 4-12 hours [5] [6]. Yields consistently achieve 75-95%, making this one of the most reliable methods for phosphonic acid synthesis [5].

Despite excellent yields, this methodology presents significant limitations including harsh acidic conditions that may compromise acid-sensitive substrates, substantial hydrochloric acid waste generation, and equipment corrosion concerns [5] [6]. These factors have prompted development of alternative dealkylation strategies that operate under milder conditions.

Phosphonic Acid Formation from Phosphorous Acid (H₃PO₃)

Direct methods utilizing phosphorous acid as the phosphorus source represent atom-economical approaches to phosphonic acid synthesis [5] [7]. These reactions involve direct phosphorus-carbon bond formation simultaneously with phosphonic acid functional group generation [5].

The methodology encompasses various protocols including free-radical mediated additions of phosphorous acid to olefins and reactions with alkyl halides under thermal conditions [5] [8]. Reaction temperatures typically range from 120-150°C, though yields remain modest at 30-70% due to competing side reactions and polymerization processes [5] [9].

Industrial preparation of phosphorous acid itself follows established routes involving hydrolysis of phosphorus trichloride with water or steam, or treatment of sodium hypophosphite with ion-exchange resins [7] [10]. The thermal process produces phosphorous acid through controlled oxidation of elemental phosphorus under specific temperature and pressure conditions [7].

Advanced Synthetic Approaches

McKenna Procedure Using Bromotrimethylsilane

The McKenna procedure represents a paradigm shift in phosphonic acid synthesis, offering mild reaction conditions and exceptional functional group tolerance [11] [12] [13]. This two-step methodology employs bromotrimethylsilane for dialkyl phosphonate dealkylation, followed by hydrolytic or methanolytic cleavage to yield phosphonic acids [11] [13].

The reaction mechanism proceeds through oxophilic substitution at silicon, where bromotrimethylsilane attacks the phosphoryl oxygen while bromide acts as a leaving group [13] [14]. This process generates bis(trimethylsilyl) phosphonate intermediates that undergo facile hydrolysis upon contact with water or methanol at room temperature [11] [13].

Bromotrimethylsilane demonstrates remarkable selectivity for phosphorus-oxygen bonds over carbon-oxygen bonds, enabling chemoselective dealkylation of mixed carboxylate-phosphonate esters [15] [16]. Typical reaction conditions operate at room temperature in non-protic solvents including dichloromethane, acetonitrile, or chloroform, achieving yields of 80-98% [5] [11] [13].

The methodology exhibits broad substrate scope, successfully dealkylating various dialkyl phosphonates including sterically hindered examples [5] [13]. Recent investigations have documented the ability to prepare macromolecular phosphonic acid derivatives, nucleotide analogues, and organometallic phosphonic acid complexes using this approach [5].

Green Chemistry Methodologies

Contemporary green chemistry initiatives have introduced mechanochemical approaches to phosphonic acid synthesis that circumvent traditional solvent-based protocols [17] [18]. These methodologies employ ball-milling techniques to achieve direct phosphorus-carbon bond formation from sustainably sourced condensed phosphates [17].

The mechanochemical strategy involves ball-milling condensed phosphates such as triphosphate with potassium acetylide nucleophiles, producing organophosphonates in yields of 33-75% [17]. This approach eliminates the energy-intensive thermal reduction of phosphate rock to white phosphorus, instead utilizing condensed phosphates directly as phosphorus sources [17].

The reaction mechanism likely involves mechanochemical activation that overcomes the electrostatic repulsion between multiply anionic condensed phosphates and negatively charged acetylide nucleophiles [17]. This remarkable transformation cannot be achieved under solution-phase conditions, highlighting the unique enabling power of mechanochemical activation [17].

Additional green chemistry methodologies include electrochemical approaches for carbon-phosphorus bond formation under mild aqueous conditions [19]. These electrocatalytic processes enable phosphorylation reactions without requiring external oxidants, utilizing controlled potential electrolysis to achieve selective bond formation [19].

Catalytic Methods for P-C Bond Formation

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for carbon-phosphorus bond construction under mild conditions [20] [21] [22]. These methodologies typically employ palladium acetate or palladium(0) complexes with phosphine ligands to facilitate coupling between aryl halides and phosphorus nucleophiles [21] [22].

The catalytic cycle involves oxidative addition of aryl halides to palladium(0), ligand exchange with phosphorus nucleophiles, and reductive elimination to form carbon-phosphorus bonds [20] [21]. Large bite-angle diphosphine ligands enhance reductive elimination rates, while electron-donating substituents on aromatic fragments accelerate the overall process [21].

Recent developments include microwave-assisted protocols that dramatically reduce reaction times from hours to minutes while maintaining excellent yields [23] [24]. These methods demonstrate particular utility for synthesis of acyclic nucleoside phosphonates and other biologically relevant organophosphorus compounds [24].

Iodide-accelerated protocols have been developed for aryl nonaflate coupling reactions, enabling efficient synthesis of aryl phosphonates under optimized conditions [22]. These methodologies provide alternatives to traditional Hirao coupling reactions while offering improved substrate scope and reaction efficiency [22].

Industrial Scale Production Considerations

Industrial-scale synthesis of 6-phosphonohexanoic acid requires careful evaluation of multiple factors including raw material costs, energy requirements, waste generation, and regulatory compliance. Conventional acidic dealkylation methods offer established scalability but generate substantial hydrochloric acid waste requiring treatment and disposal [25] [26].

The McKenna procedure presents attractive features for industrial implementation including mild reaction conditions, high yields, and minimal waste generation [11] [13]. However, the high cost of bromotrimethylsilane and requirement for anhydrous conditions present economic and operational challenges [11] [12].

Raw material sourcing represents a critical consideration, with phosphate rock availability and pricing affecting overall production economics [26]. Wet process phosphoric acid production consumes approximately 3-4 tons of phosphate rock per ton of phosphoric acid, highlighting the importance of efficient phosphorus utilization [25] [26].

Energy requirements vary significantly among synthetic approaches, with conventional heating methods consuming substantially more energy than microwave-assisted or mechanochemical alternatives [23] [24] [17]. Industrial facilities increasingly prioritize energy-efficient processes to reduce operational costs and environmental impact [27] [28].

Waste stream management requires comprehensive planning, particularly for methods generating halogenated organic byproducts or concentrated acid wastes [25] [26]. Modern industrial facilities employ advanced waste treatment technologies including membrane separation, ion exchange, and solvent recovery systems [29] [30].

Purification and Analytical Validation Techniques

Purification of 6-phosphonohexanoic acid employs multiple complementary techniques tailored to the specific impurity profile and intended application. Crystallization serves as the primary purification method for crude phosphonic acid, achieving purities of 95-98% with excellent recovery rates [31] [32].

The crystallization process typically involves dissolution in hot water followed by controlled cooling to precipitate pure phosphonic acid crystals [31]. Optimization of cooling rates, seed crystal addition, and solvent composition enables consistent production of high-purity material suitable for most applications [33].

Column chromatography provides fine purification capabilities, achieving purities exceeding 98.5% through selective adsorption and elution [34]. However, the highly polar nature of phosphonic acids necessitates specialized stationary phases and eluent systems, limiting industrial scalability [34].

Ion exchange techniques effectively remove metallic impurities and residual halide ions while achieving purities of 96-99% [33] [35]. Cation-exchange resins eliminate metal contaminants, while anion-exchange resins remove halide and sulfate impurities [33]. Regeneration protocols using acids or bases enable resin reuse, improving process economics [33].

Membrane separation technologies including nanofiltration and reverse osmosis provide scalable purification options with reduced chemical consumption [30] [35]. These methods demonstrate particular utility for concentrating dilute phosphonic acid solutions while removing ionic impurities [30].

Analytical validation employs multiple complementary techniques to ensure product quality and regulatory compliance. Phosphorus-31 nuclear magnetic resonance spectroscopy provides definitive structural confirmation and quantitative purity assessment with detection limits of 0.1 ppm [36] [37].

Liquid chromatography-tandem mass spectrometry enables trace-level analysis of phosphonic acids in complex matrices, achieving limits of quantification as low as 0.01 mg/kg [38] [39] [40]. These methods demonstrate excellent precision with relative standard deviations below 5% across diverse sample matrices [39] [41].

Potentiometric titration provides routine quality control analysis for acid content determination with precision typically achieving 0.5-2% relative standard deviation [36] [42]. This technique offers rapid, cost-effective analysis suitable for industrial quality control applications [43].

High-performance liquid chromatography with ultraviolet detection serves as the standard method for purity determination and related substance analysis [41] [43]. Specialized columns designed for polar compound separation enable reliable quantification of phosphonic acid content and identification of process-related impurities [39] [44].

Elemental analysis provides fundamental compositional verification with typical precision of 0.3-0.5% for carbon, hydrogen, and phosphorus content [31] [45]. This technique serves as a regulatory requirement for many pharmaceutical and industrial applications [46].

Spectroscopic methods including Fourier-transform infrared spectroscopy and Raman spectroscopy enable rapid structural confirmation and functional group identification [45] [42] [47]. These techniques provide valuable process monitoring capabilities and support method development activities [37].

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

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6-phosphonohexanoic Acid

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Last modified: 08-15-2023

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